1,2-Ethanedione, 1,2-bis(2-methylphenyl)-
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Overview
Description
1,2-Ethanedione, 1,2-bis(2-methylphenyl)-, also known as 1,2-bis(2-methylphenyl)ethane-1,2-dione, is an organic compound with the molecular formula C₁₆H₁₄O₂ and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of two methylphenyl groups attached to an ethanedione core, making it a derivative of benzil.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- typically involves the oxidation of 1,2-bis(2-methylphenyl)ethane. A common method includes the use of oxidizing agents such as nitric acid or potassium permanganate under controlled conditions to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and catalytic processes may also be employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanedione, 1,2-bis(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanedione group into alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1,2-Ethanedione, 1,2-bis(2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzil: 1,2-diphenylethane-1,2-dione, a structurally similar compound with two phenyl groups instead of methylphenyl groups.
4,4’-Dimethylbenzil: 1,2-bis(4-methylphenyl)ethane-1,2-dione, a positional isomer with methyl groups at the para positions.
Uniqueness
1,2-Ethanedione, 1,2-bis(2-methylphenyl)- is unique due to the presence of methyl groups at the ortho positions of the phenyl rings, which can influence its reactivity and physical properties. This structural feature can lead to different chemical behavior and biological activities compared to its analogs .
Properties
IUPAC Name |
1,2-bis(2-methylphenyl)ethane-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11-7-3-5-9-13(11)15(17)16(18)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVJJXJRGYQAST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(=O)C2=CC=CC=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297490 |
Source
|
Record name | Ethanedione, 1,2-bis(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2048-07-9 |
Source
|
Record name | o-Tolil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanedione, 1,2-bis(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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